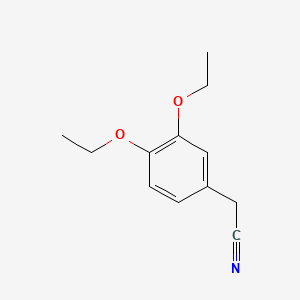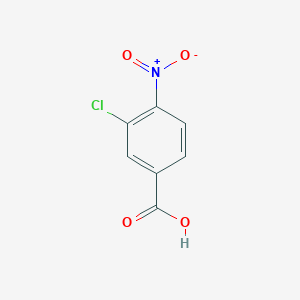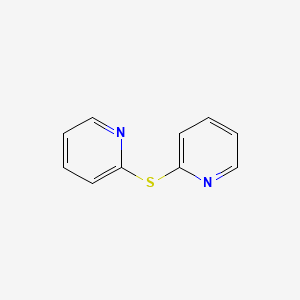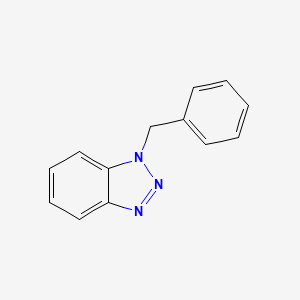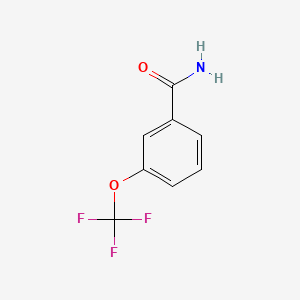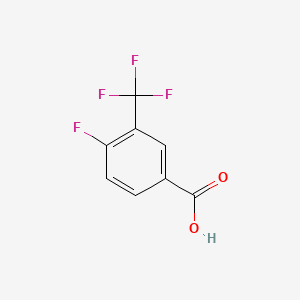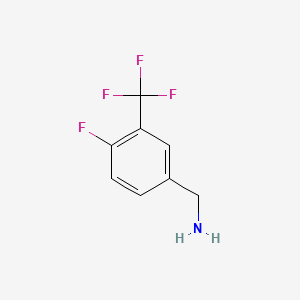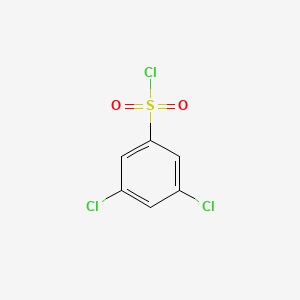
Diethyl 5-oxocyclooctane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-oxocyclooctane-1,1-dicarboxylate is an organic compound with the molecular formula C14H22O5. It is a diester derivative of cyclooctane, featuring a ketone group at the 5-position and two ester groups at the 1,1-positions. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 5-oxocyclooctane-1,1-dicarboxylate can be synthesized through the esterification of 5-oxocyclooctane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the desired diester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Diethyl 5-oxocyclooctane-1,1-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis and ketone reduction.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl 5-oxocyclooctane-1,1-dicarboxylate involves its reactivity at the ketone and ester functional groups. The ketone group can undergo nucleophilic addition reactions, while the ester groups can be hydrolyzed by esterases to yield the corresponding carboxylic acids. These reactions are facilitated by the molecular structure, which allows for effective interaction with various reagents and enzymes.
Comparación Con Compuestos Similares
Diethyl 5-oxocyclohexane-1,1-dicarboxylate: A similar compound with a six-membered ring instead of an eight-membered ring.
Diethyl 5-oxocyclopentane-1,1-dicarboxylate: A similar compound with a five-membered ring.
Diethyl 5-oxocyclododecane-1,1-dicarboxylate: A similar compound with a twelve-membered ring.
Uniqueness: Diethyl 5-oxocyclooctane-1,1-dicarboxylate is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness affects its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
diethyl 5-oxocyclooctane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-3-18-12(16)14(13(17)19-4-2)9-5-7-11(15)8-6-10-14/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFLGTPLKLWJHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC(=O)CCC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337737 |
Source


|
| Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274255-51-5 |
Source


|
| Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

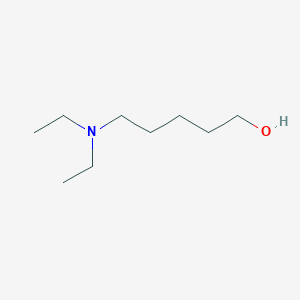
![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)
